Cas no 76816-54-1 (1-(Piperazin-1-yl)propan-1-one)
1-(Piperazin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone,1-(1-piperazinyl)-
- 1-(1-piperazinyl)-1-Propanone
- 1-piperazin-1-ylpropan-1-one
- 1-propionilpiperazina
- 1-Propionyl-piperazin
- N-propionyl piperazine
- 1-Propanoylpiperazine
- 76816-54-1
- AKOS000133770
- 1-(propionyl)piperazine
- 1-(Piperazin-1-yl)propan-1-one
- EN300-64331
- CHEMBL3400584
- YEQAMPOYHLICPF-UHFFFAOYSA-N
- F21173
- FT-0727790
- A838843
- SCHEMBL92508
- Piperazine, 1-(1-oxopropyl)-
- 1-(propanoyl)-piperazine, AldrichCPR
- MFCD04973346
- DTXSID20397207
- 1-(Propanoyl)-piperazine
- 1-propionylpiperazine
- 1-piperazinyl-1-propanone
- 3-BROMO-2-METHYLPROPIONICACID
- BDA81654
- PS-3217
- 1-(Propionyl)-piperazine
- DB-016442
-
- MDL: MFCD04973346
- Inchi: 1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
- InChI Key: YEQAMPOYHLICPF-UHFFFAOYSA-N
- SMILES: O=C(CC)N1CCNCC1
Computed Properties
- Exact Mass: 142.11100
- Monoisotopic Mass: 142.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3A^2
- XLogP3: -0.5
Experimental Properties
- Density: 1.006
- Melting Point: 55 °C
- Boiling Point: 78 °C
- Flash Point: 118.3°C
- Refractive Index: 1.466
- PSA: 32.34000
- LogP: 0.09490
1-(Piperazin-1-yl)propan-1-one Security Information
- Hazard Statement: Harmful
- Hazard Category Code: 36/37/38-41-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(Piperazin-1-yl)propan-1-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Piperazin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024333-250mg |
1-(Propionyl)-piperazine |
76816-54-1 | >98 | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 024333-1g |
1-(Propionyl)-piperazine |
76816-54-1 | >98 | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 024333-5g |
1-(Propionyl)-piperazine |
76816-54-1 | >98 | 5g |
£132.00 | 2022-03-01 | |
| Fluorochem | 024333-10g |
1-(Propionyl)-piperazine |
76816-54-1 | >98 | 10g |
£235.00 | 2022-03-01 | |
| Alichem | A139001992-10g |
1-(Piperazin-1-yl)propan-1-one |
76816-54-1 | 97% | 10g |
$490.28 | 2023-09-01 | |
| Chemenu | CM335085-10g |
1-(Piperazin-1-yl)propan-1-one |
76816-54-1 | 95%+ | 10g |
$783 | 2021-08-18 | |
| TRC | B448965-50mg |
1-(Piperazin-1-yl)propan-1-one |
76816-54-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448965-100mg |
1-(Piperazin-1-yl)propan-1-one |
76816-54-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448965-500mg |
1-(Piperazin-1-yl)propan-1-one |
76816-54-1 | 500mg |
$ 95.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004028-250MG |
1-(propanoyl)-piperazine |
76816-54-1 | 250mg |
¥952.83 | 2023-11-13 |
1-(Piperazin-1-yl)propan-1-one Suppliers
1-(Piperazin-1-yl)propan-1-one Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 1-(Piperazin-1-yl)propan-1-one
Comprehensive Overview of 1-(Piperazin-1-yl)propan-1-one (CAS No. 76816-54-1): Properties, Applications, and Industry Insights
1-(Piperazin-1-yl)propan-1-one (CAS No. 76816-54-1) is a versatile organic compound widely utilized in pharmaceutical and chemical research. This piperazine derivative features a carbonyl group linked to a propyl chain, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular formula C7H14N2O and structural adaptability have garnered attention in drug discovery, particularly for CNS-targeting agents and enzyme modulators. Researchers frequently search for "1-(Piperazin-1-yl)propan-1-one synthesis" or "CAS 76816-54-1 applications," reflecting its relevance in modern medicinal chemistry.
The compound’s physicochemical properties include a moderate polarity (LogP ~0.5) and water solubility, facilitating its use in aqueous reaction systems. Recent studies highlight its role in designing kinase inhibitors and GPCR ligands, aligning with trending topics like "precision medicine" and "targeted drug delivery." Analytical techniques such as HPLC and GC-MS are commonly employed for purity verification, addressing frequent queries like "how to analyze 1-(Piperazin-1-yl)propan-1-one purity."
In industrial contexts, 76816-54-1 serves as a precursor for agrochemicals and specialty polymers. Sustainable synthesis methods, including microwave-assisted reactions, respond to growing interest in "green chemistry approaches for piperazine derivatives." Regulatory-compliant handling protocols ensure safe utilization, though it remains non-classified under restrictive categories. Patent literature reveals applications in photovoltaic materials, connecting to renewable energy trends.
Emerging research explores 1-(Piperazin-1-yl)propan-1-one’s potential in bioconjugation for diagnostic probes, a hotspot in "theranostics" discussions. Its stability under physiological pH conditions makes it suitable for prodrug development, frequently searched alongside "pH-sensitive drug carriers." Suppliers often provide technical data sheets addressing "storage conditions for CAS 76816-54-1" (recommended: inert atmosphere, -20°C).
Collaborations between academia and manufacturers aim to optimize scale-up processes while minimizing byproducts. This aligns with SEO-highlighted terms like "cost-effective synthesis of piperazine ketones." The compound’s crystal structure data (available in CSD databases) supports computational modeling studies, bridging experimental and in silico drug design—a key focus in AI-driven pharmaceutical R&D.
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